BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to tert-Butyl (1-(4-
bromophenyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest
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Compound Name: bromophenyl)cyclopropyl)carbama

te

Cat. No.: B581934

\. J

This technical guide provides a comprehensive overview of the physical and chemical
properties of tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate, a key intermediate in
pharmaceutical and agrochemical research. This document is intended for researchers,
scientists, and drug development professionals, offering field-proven insights and detailed
methodologies.

Introduction and Significance

tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate (CAS No. 360773-84-8) is a
carbamate-protected amine containing a unique 1-arylcyclopropylamine scaffold. This
structural motif is of significant interest in medicinal chemistry due to its conformational rigidity
and its ability to introduce a three-dimensional element into otherwise planar aromatic systems.
The presence of the bromine atom on the phenyl ring provides a versatile handle for further
chemical modifications, such as cross-coupling reactions, making it a valuable building block in
the synthesis of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting
group offers robust protection of the amine under a wide range of reaction conditions, yet it can
be readily removed under acidic conditions, a crucial feature in multi-step synthetic campaigns.

Chemical Structure and Properties

The structural integrity and physicochemical properties of a compound are foundational to its
application in research and development. The following sections detail the key identifiers and
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characteristics of tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate.

Chemical Structure

The chemical structure of tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate is visualized
below.

Caption: Chemical structure of tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate.

Physical and Chemical Properties

A summary of the known and predicted physical and chemical properties of tert-butyl (1-(4-
bromophenyl)cyclopropyl)carbamate is presented in the table below. It is important to note
that while some properties are predicted based on computational models, experimental
verification is crucial for precise applications.

Property Value Source
CAS Number 360773-84-8 [11121[31[4]
Molecular Formula C14H18BrNO:2 [1]
Molecular Weight 312.20 g/mol
Appearance Solid or liquid [2]
Purity 95-98% [1][2][4]
Data not available (A related
. ) compound, tert-butyl (4-
Melting Point [5]
bromophenyl)carbamate, has
a melting point of 101-103 °C)
Boiling Point 385.2 £ 31.0 °C (Predicted)
Density 1.37 £ 0.1 g/cm3 (Predicted)
Solubility Data not available
Sealed in a dry, dark, and
Storage ventilated place; refrigeration [1112]

recommended.
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Spectral Data and Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a chemical
compound. While specific experimental spectra for tert-butyl (1-(4-
bromophenyl)cyclopropyl)carbamate are not publicly available, this section provides an
interpretive guide based on the analysis of a closely related analog, tert-butyl (4-
bromophenyl)carbamate.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the
aromatic protons, the cyclopropyl protons, and the tert-butyl protons. The aromatic protons
on the 4-bromophenyl group would likely appear as two doublets in the aromatic region (o
7.0-7.5 ppm). The protons of the cyclopropyl ring would resonate in the upfield region,
typically between & 0.5 and 1.5 ppm. A prominent singlet integrating to nine protons around o
1.5 ppm would be indicative of the tert-butyl group.[5] The NH proton of the carbamate would
likely appear as a broad singlet.

e 13C NMR: The carbon NMR spectrum would display signals corresponding to the aromatic
carbons, with the carbon attached to the bromine atom being downfield shifted. The carbons
of the cyclopropyl ring would appear at high field. The quaternary carbon and the methyl
carbons of the tert-butyl group would be observed around & 80 ppm and & 28 ppm,
respectively.[5] The carbonyl carbon of the carbamate would be found in the downfield
region, typically around & 153 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show a characteristic N-H stretching vibration around
3300-3500 cm~1. A strong carbonyl (C=0) stretching band from the carbamate group would be
prominent around 1680-1720 cm~1. C-H stretching vibrations from the aromatic and aliphatic
parts of the molecule would be observed around 3000-3100 cm~* and 2850-3000 cm~1,
respectively. The C-Br stretching vibration is expected in the fingerprint region, typically below
600 cm™1.

Mass Spectrometry (MS)
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Mass spectrometric analysis would show the molecular ion peak [M]* and/or the protonated
molecular ion peak [M+H]*. The isotopic pattern of bromine (:°Br and 8!Br in approximately a
1:1 ratio) would result in two peaks of nearly equal intensity for the molecular ion and any
bromine-containing fragments, which is a key diagnostic feature.

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for tert-butyl (1-(4-
bromophenyl)cyclopropyl)carbamate is not readily available in the public domain, a general
synthetic approach can be outlined based on established carbamate formation methodologies.
The compound is often cited as a medical or pharmaceutical intermediate.[1]

General Synthetic Approach

The synthesis would likely involve the formation of the 1-(4-bromophenyl)cyclopropanamine
intermediate, followed by protection of the amine with a tert-butoxycarbonyl (Boc) group.

Starting Materials

Formation of 1-(4-bromophenyl)cyclopropanamine

:

Boc Protection

tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate

Click to download full resolution via product page

Caption: General synthetic workflow for tert-butyl (1-(4-
bromophenyl)cyclopropyl)carbamate.
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Boc Protection Protocol (lllustrative)

The following is a generalized, illustrative protocol for the Boc protection of an amine, which
would be adapted for the specific substrate.

Materials:

1-(4-bromophenyl)cyclopropanamine

Di-tert-butyl dicarbonate ((Boc)20)

A suitable base (e.qg., triethylamine, diisopropylethylamine)

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

Dissolve 1-(4-bromophenyl)cyclopropanamine in the chosen anhydrous solvent under an
inert atmosphere (e.g., nitrogen or argon).

¢ Add the base to the solution and stir.

o Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture
at room temperature or 0 °C.

e Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-
mass spectrometry (LC-MS).

e Upon completion, quench the reaction with water or a mild aqueous acid.
o Extract the product with an organic solvent.

o Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SOa4 or MgSQOa), and
concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel or by recrystallization to
obtain the desired tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate.
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Safety and Handling

A specific Material Safety Data Sheet (MSDS) for tert-butyl (1-(4-
bromophenyl)cyclopropyl)carbamate is not widely available. However, based on the safety
information for structurally related compounds, the following precautions should be observed.

e Hazard Statements (Inferred): May be harmful if swallowed, causes skin irritation, causes
serious eye irritation, and may cause respiratory irritation.

 Precautionary Measures:

o Wear appropriate personal protective equipment (PPE), including safety glasses, gloves,
and a lab coat.

o Work in a well-ventilated area, preferably in a chemical fume hood.
o Avoid breathing dust, fumes, gas, mist, vapors, or spray.
o Wash hands thoroughly after handling.

o Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Applications and Future Directions

tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate serves as a valuable building block in
the synthesis of novel compounds for drug discovery and agrochemical research. The
presence of the bromine atom allows for further elaboration of the molecule through various
cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse
substituents. The cyclopropylamine moiety can impart favorable pharmacokinetic properties to
drug candidates, such as increased metabolic stability and improved membrane permeability.
Future research will likely focus on the utilization of this intermediate in the development of new
therapeutic agents and crop protection chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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